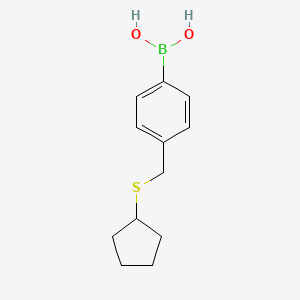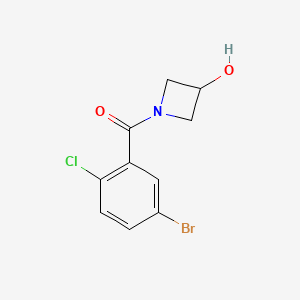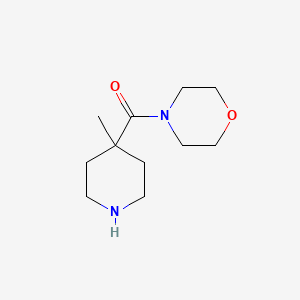
(4-((Cyclopentylthio)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: is a boronic acid derivative characterized by the presence of a cyclopentylthio group attached to the phenyl ring, which is further connected to a boronic acid group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting phenylboronic acid with cyclopentylthiol in the presence of a suitable coupling agent, such as a palladium catalyst, under mild reaction conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This could include using continuous flow reactors or large-scale batch processes.
Analyse Chemischer Reaktionen
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: undergoes various types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acid derivatives.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: Typical reagents include nitric acid for nitration or halogenating agents like bromine.
Coupling Reactions: Palladium catalysts and suitable bases are often employed.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is utilized in the production of advanced materials and in the development of new chemical processes.
Wirkmechanismus
The mechanism by which (4-((Cyclopentylthio)methyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The cyclopentylthio group enhances the compound's binding affinity and specificity.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes such as serine proteases.
Receptors: The compound may interact with specific receptors involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: can be compared with other phenylboronic acids and their derivatives:
Phenylboronic Acid: Lacks the cyclopentylthio group, resulting in different reactivity and binding properties.
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of a thio group, leading to different chemical behavior.
4-((Methylthio)methyl)phenylboronic Acid: Contains a methylthio group instead of a cyclopentylthio group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of This compound
Eigenschaften
IUPAC Name |
[4-(cyclopentylsulfanylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)11-7-5-10(6-8-11)9-16-12-3-1-2-4-12/h5-8,12,14-15H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBAPAZZXPZVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC2CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B7877511.png)
![1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B7877519.png)

![2-(4-Methylpiperidin-4-yl)benzo[d]oxazole](/img/structure/B7877540.png)
![9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B7877554.png)

